1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene is an organic compound with the molecular formula C11H12O. This compound features a benzene ring substituted with a methoxy group and a 1-methylcycloprop-2-en-1-yl group. It is known for its unique structural properties, which include a three-membered cyclopropene ring fused to the benzene ring .
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene can be achieved through various synthetic routes. One common method involves the reaction of anisole with a suitable cyclopropene derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropene ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene can be compared with similar compounds such as:
Anethole: Anethole is a structurally similar compound with a propenyl group instead of a cyclopropene ring.
1-Methoxy-4-(1-propenyl)benzene: This compound has a propenyl group instead of a cyclopropene ring, leading to different chemical and physical properties.
Eigenschaften
CAS-Nummer |
65051-84-5 |
---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1-methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C11H12O/c1-11(7-8-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 |
InChI-Schlüssel |
OCOGWHWKWKOGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.